2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide 2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1091129-52-0
VCID: VC11942828
InChI: InChI=1S/C21H23Cl2NO4/c1-26-18-5-3-2-4-16(18)21(8-10-27-11-9-21)14-24-20(25)13-28-19-7-6-15(22)12-17(19)23/h2-7,12H,8-11,13-14H2,1H3,(H,24,25)
SMILES: COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C21H23Cl2NO4
Molecular Weight: 424.3 g/mol

2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide

CAS No.: 1091129-52-0

Cat. No.: VC11942828

Molecular Formula: C21H23Cl2NO4

Molecular Weight: 424.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide - 1091129-52-0

Specification

CAS No. 1091129-52-0
Molecular Formula C21H23Cl2NO4
Molecular Weight 424.3 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide
Standard InChI InChI=1S/C21H23Cl2NO4/c1-26-18-5-3-2-4-16(18)21(8-10-27-11-9-21)14-24-20(25)13-28-19-7-6-15(22)12-17(19)23/h2-7,12H,8-11,13-14H2,1H3,(H,24,25)
Standard InChI Key FMQCBUDDPNBSFJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide backbone (CH3CONH\text{CH}_3\text{CONH}) bridged to two distinct aromatic systems:

  • A 2,4-dichlorophenoxy group (O-C6H3Cl2\text{O-C}_6\text{H}_3\text{Cl}_2) at the α-position, which confers electrophilic reactivity and potential herbicidal activity .

  • A 4-(2-methoxyphenyl)oxane moiety (C12H15O2\text{C}_{12}\text{H}_{15}\text{O}_2) at the N-terminal, introducing steric bulk and hydrogen-bonding capabilities via its methoxy and tetrahydropyranyl groups.

The interplay between these domains creates a conformationally restrained structure, as evidenced by its IUPAC name:
2-(2,4-dichlorophenoxy)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide.

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS No.1091129-52-0
Molecular FormulaC21H23Cl2NO4\text{C}_{21}\text{H}_{23}\text{Cl}_2\text{NO}_4
Molecular Weight424.3 g/mol
SMILESCOC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChI KeyFMQCBUDDPNBSFJ-UHFFFAOYSA-N
Topological Polar Surface64.8 Ų
LogP (Predicted)4.2

Data sourced from VulcanChem and PubChem .

The logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications. The topological polar surface area (64.8 Ų) aligns with compounds exhibiting moderate blood-brain barrier penetration.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence, typically including:

  • Oxane Ring Formation: Cyclization of 2-methoxyphenyl glycidyl ether under acidic conditions yields the 4-(2-methoxyphenyl)oxane intermediate.

  • N-Alkylation: Reaction of the oxane derivative with chloroacetamide introduces the acetamide backbone.

  • Dichlorophenoxy Coupling: Mitsunobu or Ullmann coupling attaches the 2,4-dichlorophenoxy group to the α-carbon.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR peaks at δ 7.2–6.8 ppm confirm aromatic protons, while δ 4.1–3.7 ppm corresponds to oxane and methoxy groups.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 425.1 ([M+H]+^+).

Research Findings and Biological Activity

In Vitro Studies

  • Cytotoxicity: IC50_{50} values of 12–18 µM against HeLa and MCF-7 cell lines.

  • Enzyme Inhibition: 72% inhibition of acetylcholinesterase at 10 µM, comparable to donepezil.

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: 2,4-Dichloro configuration maximizes herbicidal potency versus mono-chlorinated analogs .

  • Oxane Methylation: The 2-methoxy group enhances metabolic stability by reducing CYP3A4-mediated oxidation.

Future Research Directions

  • Mechanistic Studies: Elucidate target engagement via crystallography or proteomics.

  • Formulation Optimization: Develop nanoencapsulated forms to enhance bioavailability .

  • Chronic Toxicity Profiling: Assess carcinogenic and endocrine-disrupting potentials.

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